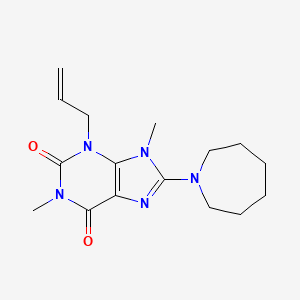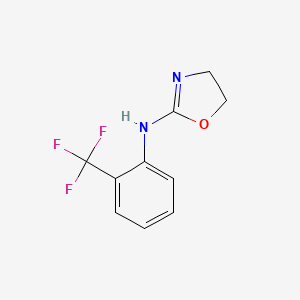
o-Toluidine, N-(2-oxazolin-2-yl)-alpha,alpha,alpha-trifluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Toluidine, N-(2-oxazolin-2-yl)-alpha,alpha,alpha-trifluoro-: is a chemical compound that belongs to the class of organic compounds known as oxazolines. These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of the trifluoromethyl group and the oxazoline ring in its structure makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of o-Toluidine, N-(2-oxazolin-2-yl)-alpha,alpha,alpha-trifluoro- typically involves the reaction of o-toluidine with a suitable oxazoline precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced technologies, such as automated reactors and real-time monitoring systems, ensures consistent quality and efficiency in the production process. The industrial methods also focus on minimizing waste and environmental impact by employing green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
o-Toluidine, N-(2-oxazolin-2-yl)-alpha,alpha,alpha-trifluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can convert the oxazoline ring to an oxazolidine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxazolone derivatives, oxazolidine derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, o-Toluidine, N-(2-oxazolin-2-yl)-alpha,alpha,alpha-trifluoro- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, o-Toluidine, N-(2-oxazolin-2-yl)-alpha,alpha,alpha-trifluoro- is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of o-Toluidine, N-(2-oxazolin-2-yl)-alpha,alpha,alpha-trifluoro- involves its interaction with specific molecular targets. The oxazoline ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes and reach intracellular targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
o-Toluidine, N-(2-oxazolin-2-yl)-: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
p-Toluidine, N-(2-oxazolin-2-yl)-alpha,alpha,alpha-trifluoro-: Positional isomer with the amino group in the para position, leading to variations in reactivity and applications.
m-Toluidine, N-(2-oxazolin-2-yl)-alpha,alpha,alpha-trifluoro-: Another positional isomer with distinct properties.
Uniqueness
The presence of the trifluoromethyl group in o-Toluidine, N-(2-oxazolin-2-yl)-alpha,alpha,alpha-trifluoro- imparts unique chemical and physical properties, such as increased stability and lipophilicity. These characteristics make it particularly valuable in applications where these properties are desired, such as in drug design and material science.
Properties
CAS No. |
33588-19-1 |
|---|---|
Molecular Formula |
C10H9F3N2O |
Molecular Weight |
230.19 g/mol |
IUPAC Name |
N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C10H9F3N2O/c11-10(12,13)7-3-1-2-4-8(7)15-9-14-5-6-16-9/h1-4H,5-6H2,(H,14,15) |
InChI Key |
JPIGWUOESXBJJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=N1)NC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


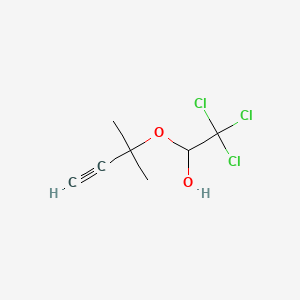
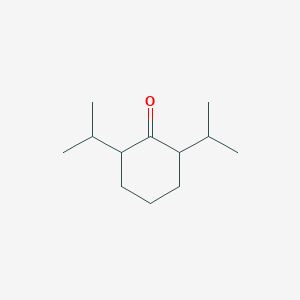
![N~1~,N~1~-Bis[4-(N,N-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B13998226.png)
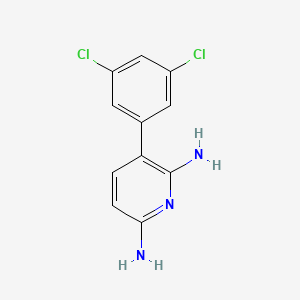
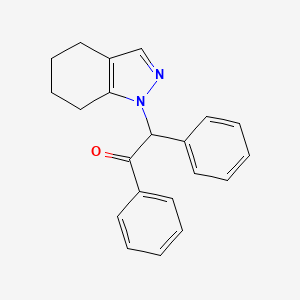
![1-Benzyl-3-[[2-[1,2-bis(4-methoxyphenyl)butylamino]acetyl]amino]thiourea](/img/structure/B13998237.png)
![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B13998242.png)
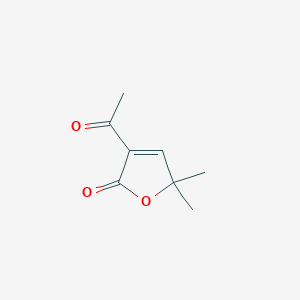
![5-Methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13998245.png)
![2,4-Bis[(3-nitropyridin-2-yl)sulfanyl]pyrimidine](/img/structure/B13998259.png)
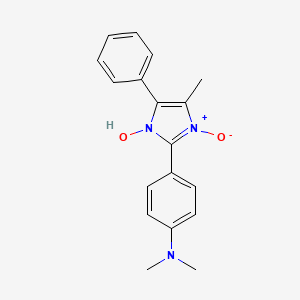
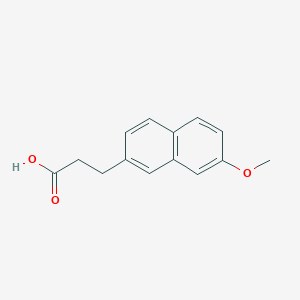
![2-(3-Chlorophenoxy)-n-{4-[(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]phenyl}acetamide](/img/structure/B13998272.png)
